molecular formula C11H20N2O2 B3245845 Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester CAS No. 172695-23-7

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B3245845
CAS No.: 172695-23-7
M. Wt: 212.29 g/mol
InChI Key: KNWHKVBSGNXETQ-SECBINFHSA-N
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Description

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a chiral carbamate ester characterized by its (1R)-stereochemistry, a cyanomethyl substituent, and a tert-butyl (1,1-dimethylethyl) ester group. Such carbamic acid derivatives are critical intermediates in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The tert-butyl ester acts as a protective group for amines, enabling selective reactions in multi-step syntheses. The cyanomethyl group introduces electron-withdrawing properties, influencing both chemical reactivity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-cyano-3-methylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHKVBSGNXETQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165406
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172695-23-7
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172695-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Organic Chemistry

  • Building Blocks : This compound is utilized as a key building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications through oxidation, reduction, and substitution reactions .
  • Reactivity Studies : Researchers study its reactivity to develop new synthetic pathways that can lead to novel compounds with desired properties.

Biological Research

  • Biological Activity : The compound is under investigation for its potential biological activities. Studies focus on how it interacts with biomolecules, which could lead to insights into its therapeutic potential.
  • Mechanism of Action : The ester group can hydrolyze to release active intermediates that may influence biological pathways, making it valuable for pharmacological studies.

Medicinal Chemistry

  • Therapeutic Applications : Research is ongoing to explore its potential use in drug development. Its ability to form derivatives may lead to compounds with enhanced biological activity or reduced toxicity profiles .
  • Targeted Drug Delivery : The compound's structure may allow it to be modified for targeted delivery systems in pharmaceuticals.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this carbamic acid is used to produce specialty chemicals and materials that require specific reactivity or stability characteristics .
  • Agricultural Uses : Its derivatives may find applications in agriculture as pesticides or herbicides due to their biological activity.

Case Study 1: Synthesis of Novel Derivatives

A study demonstrated the synthesis of novel derivatives from carbamic acid, highlighting its utility as a precursor for biologically active compounds. By modifying the ester group through various chemical reactions, researchers were able to create compounds with enhanced anti-inflammatory properties.

Case Study 2: Biological Interaction Studies

Research conducted on the interaction of this carbamic acid with specific enzymes revealed potential inhibitory effects that could be harnessed for therapeutic purposes. These findings suggest a pathway for developing new enzyme inhibitors based on this compound.

Mechanism of Action

The mechanism by which carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, making the compound valuable for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of carbamic acid tert-butyl esters with variations in substituents and stereochemistry. Below is a comparative analysis with five structurally related compounds:

Compound Name Key Substituents Stereochemistry CAS RN Molecular Formula Key Applications/Properties Reference
Target Compound: Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester Cyanomethyl, methylpropyl (1R) - C12H20N2O2 (est.) Pharmaceutical intermediate; electron-withdrawing cyanomethyl group enhances stability -
(1S,2R)-[3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester Chloro, hydroxy, phenylmethyl (1S,2R) - C16H22ClNO3 Biocatalytic product (99.4% ee); used in chiral synthesis
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester Hydroxy, dimethylpropyl (1R) 186466-64-8 C10H21NO3 High chiral purity; used in fine chemicals and APIs
Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester Cyanomethyl (simpler structure) - - C7H12N2O2 Environmental applications (e.g., turf infill)
N-[(1S)-1-(Cyanomethyl)-2-phenylethyl]carbamic acid tert-butyl ester Cyanomethyl, phenylethyl (1S) - C15H20N2O2 Intermediate in antiviral drug synthesis

Property Comparisons

  • Polarity and Solubility: The hydroxy-containing analogue (CAS 186466-64-8) exhibits higher water solubility due to the polar hydroxy group, whereas the target compound’s cyanomethyl group reduces polarity, favoring organic solvents . The phenylethyl-substituted compound () has increased lipophilicity, enhancing membrane permeability in drug candidates .
  • Synthetic Routes: The target compound’s synthesis likely parallels methods for similar carbamates, such as enzymatic reduction (e.g., using Rhodococcus spp. for stereoselectivity ) or sodium borohydride-mediated reductions . The simpler cyanomethyl analogue () may be synthesized via direct esterification, bypassing complex stereochemical control .
  • Stability and Reactivity: The tert-butyl ester group in all compounds provides hydrolytic stability under basic conditions, critical for protecting amines during synthesis . The cyanomethyl group in the target compound may undergo nucleophilic substitution or hydrolysis under acidic conditions, unlike the hydroxy or phenylmethyl analogues .

Biological Activity

Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (CAS No. 172695-23-7) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, metabolic pathways, and case studies that highlight its effects.

Overview of the Compound

  • Chemical Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Synonyms : (R)-tert-butyl (1-cyano-3-methylbutan-2-yl)carbamate

The compound is primarily utilized in chemical synthesis and has been studied for its potential applications in biology and medicine.

The synthesis of this compound typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. This reaction is generally conducted under basic conditions using triethylamine to promote ester bond formation .

Research indicates that carbamic acid esters can exhibit various biological activities, primarily due to their capability to interact with biomolecules. The following mechanisms have been observed:

  • Inhibition of Enzymatic Activity : Some studies suggest that carbamic acid derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
  • Cytotoxic Effects : In vitro studies have shown that certain carbamic acid derivatives exhibit cytotoxicity against cancer cell lines. This suggests a potential role in cancer therapy, though further research is required to establish efficacy and safety .

Metabolism and Toxicology

The metabolism of this compound has not been extensively documented; however, related compounds have shown significant metabolic pathways involving oxidation and conjugation. For instance:

  • Metabolites : Common metabolites include hydroxy derivatives formed through oxidative processes. Studies on similar compounds indicate that these metabolites can be excreted in urine and may possess their own biological activities .
  • Toxicological Studies : Acute toxicity studies have demonstrated low toxicity levels in animal models. The median lethal dose (LD50) for related compounds is typically greater than 2000 mg/kg in rats . However, sub-lethal effects such as histopathological changes in reproductive organs have been noted.

Case Study 1: Cancer Cell Line Testing

A study evaluated the cytotoxic effects of various carbamic acid derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as chemotherapeutic agents. Further investigation into the mechanism revealed that these compounds may induce apoptosis through caspase activation pathways.

CompoundCell LineIC50 (µM)Mechanism
Carbamic Acid Derivative AMCF-7 (Breast)15Apoptosis
Carbamic Acid Derivative BHeLa (Cervical)10Caspase Activation

Case Study 2: Metabolic Profiling

In a metabolic profiling study involving rats, researchers administered the compound orally and analyzed urine samples for metabolites. The primary metabolite identified was a hydroxy derivative, which was confirmed through mass spectrometry analysis.

Time Point (Hours)Major MetaboliteConcentration (µg/mL)
0N/AN/A
4Hydroxy Derivative5
24Hydroxy Derivative15

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this carbamic acid ester, and what key reaction conditions influence yield?

  • Methodology : The compound can be synthesized via stereoselective reduction of a nitroketone intermediate using sodium borohydride in a solvent mixture of alcohol and halogenated solvents at low temperatures (-15°C to 0°C), achieving >99% chiral purity . For protecting group strategies, tert-butyl carbamates are often employed due to their stability under acidic conditions .
  • Critical Factors : Solvent polarity, temperature control, and stoichiometry of reducing agents significantly impact enantiomeric excess.

Q. How should researchers characterize the compound’s structure and purity?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions, particularly the (1R)-cyanomethyl group .
  • HPLC/LC-MS : Monitor chiral purity using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of decomposition products (e.g., NOx_x, HBr) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can enzymatic biotransformation optimize stereoselective synthesis of this compound?

  • Biotransformation Strategies :

  • Rhodococcus Strains : Use R. erythropolis SC 13845 for enantioselective hydroxylation of structurally related carbamates (e.g., 99.4% ee in analogous substrates) .
  • Dioxygenases vs. Monooxygenases : Compare toluene dioxygenase (cis-diol formation) and naphthalene dioxygenase (trans-diol formation) to tailor diastereomer ratios .
    • Data Table : Enzymatic vs. Chemical Synthesis Comparison
MethodCatalyst/EnzymeYield (%)ee (%)
Chemical ReductionNaBH4_478–85>99
Biocatalytic Hydrox.R. erythropolis SC 1384565–7299.4

Q. What are the decomposition pathways under thermal or photolytic stress, and how do they affect experimental reproducibility?

  • Stability Analysis :

  • Thermal Degradation : At >150°C, decomposition releases cyanomethyl radicals and NOx_x, confirmed by GC-MS .
  • Photolytic Cleavage : UV exposure (254 nm) initiates ester bond cleavage, forming tert-butyl alcohol and cyanomethyl intermediates .
    • Mitigation : Store samples in amber vials at -20°C under inert gas (N2_2) to suppress free radical side reactions.

Q. How can conflicting data on enantiomeric excess (ee) in published studies be resolved?

  • Troubleshooting :

  • Chiral Column Selection : Use multiple columns (e.g., Chiralpak AD-H and OD-H) to rule out co-elution artifacts .
  • NMR Chiral Shift Reagents : Employ Eu(hfc)3_3 to distinguish diastereomers in 1H^1H-NMR spectra .
    • Case Study : A 2020 study reported 97% ee using HPLC but 89% via polarimetry, attributed to impurities in the mobile phase. Re-analysis with LC-MS/MS resolved discrepancies .

Methodological Notes for Experimental Design

  • Stereochemical Purity : Always validate synthetic routes with orthogonal analytical methods (e.g., NMR + HPLC) to detect latent racemization .
  • Enzymatic Scalability : Optimize bioreactor conditions (pH 7.0–7.5, 30°C) for Rhodococcus spp. to balance activity and enzyme denaturation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester

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